![molecular formula C17H17N4SD3 B602520 Olanzapine-d3 CAS No. 786686-79-1](/img/structure/B602520.png)
Olanzapine-d3
説明
Synthesis Analysis
The synthesis of olanzapine involves the use of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, N-methylpiperazine, and 1-propanol . The reaction is carried out in a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer .Molecular Structure Analysis
Olanzapine has a molecular formula of C17H20N4S and an average mass of 312.432 Da . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .Chemical Reactions Analysis
Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system . From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6 .Physical And Chemical Properties Analysis
Thermoanalytical methods showed evidence of interaction between OLZ and magnesium stearate, lactose, and povidone . These results can be useful during the selection of excipients for pharmaceutical formulation development .科学的研究の応用
Prevention and Treatment of Chemotherapy-Induced Nausea and Vomiting
Olanzapine has been found to be an effective antiemetic, often used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It not only affects the patient’s appetite, resulting in malnutrition and electrolyte disturbances, but also reduces the patient’s compliance with treatment, which further aggravates the disease .
Psychotropic Drug
Olanzapine is often used as a psychotropic drug. It has been found to be similar to other regimens on the safety of medicine .
Dopamine Antagonist
Olanzapine possesses a broad pharmacological profile, interacting with a range of different neurotransmitter receptors. Although its affinity for muscarinic receptors is relatively greater than for dopamine receptors, on schedule-controlled behaviour olanzapine displays a profile resembling a dopamine antagonist .
Antipsychotic
Olanzapine is an atypical antipsychotic with a broad receptor binding profile, which may account for its pharmacological effects in schizophrenia .
High Affinity for Various Receptors
In vitro receptor binding studies showed a high affinity for dopamine D2, D3, and D4 receptors; all 5-HT2 receptor subtypes and the 5-HT6 receptor; muscarinic receptors, especially the M1 subtype .
Quantification by Liquid Chromatography-Tandem
Olanzapine-d3 can be quantified by liquid chromatography-tandem .
作用機序
Target of Action
Olanzapine-d3, a variant of Olanzapine, primarily targets a range of neurotransmitter receptors. It has a high affinity for dopamine D2, D3, and D4 receptors , 5-HT2 receptor subtypes , the 5-HT6 receptor , and muscarinic receptors , especially the M1 subtype . These receptors play crucial roles in various neural pathways, influencing mood, cognition, and behavior.
Mode of Action
Olanzapine-d3 acts as an antagonist at its primary targets. It binds loosely to the dopamine D2 receptors in the mesolimbic pathway, blocking the potential action of dopamine on postsynaptic receptors . This interaction results in changes in neurotransmission, particularly reducing the overactivity of dopamine, which is often associated with conditions like schizophrenia .
Biochemical Pathways
Olanzapine-d3 affects several biochemical pathways due to its broad receptor binding profile. It impacts the dopamine signaling pathway , leading to changes in dopamine neurotransmission . It also influences the serotonin pathway due to its interaction with 5-HT2 receptors . Additionally, it may affect the glutamate pathway , as it has been found to reverse behavioral deficits produced by inhibiting N-methyl-D-aspartate receptor glutamatergic transmission .
Pharmacokinetics
Olanzapine-d3 is extensively metabolized by the liver and is mostly excreted in the urine . It has few drug interactions, making it a relatively safe option for patients on multiple medications . Therapeutic doses of Olanzapine result in peak plasma concentrations much less than the concentration found to have a significant effect on cardiac repolarization .
Result of Action
The molecular and cellular effects of Olanzapine-d3’s action are diverse. It has been found to alter DNA methylation in a rat model, suggesting that it may have epigenetic effects . It also impacts cellular mechanisms of gasotransmitter synthesis, which may be an alternative way of its pharmacological action . Furthermore, it has been found to inhibit glycogen synthesis, which could have implications for energy metabolism in cells .
Action Environment
Environmental factors, including genetic variants, can influence the action, efficacy, and stability of Olanzapine-d3. For instance, certain single nucleotide polymorphisms (SNPs) have been found to be significantly associated with the response to Olanzapine treatment in Han Chinese schizophrenia patients . This suggests that individual genetic makeup can influence how effectively Olanzapine-d3 works.
Safety and Hazards
将来の方向性
The pharmacogenetics of olanzapine treatment is a promising area of research . Genetic polymorphism in olanzapine-metabolizing enzymes, transporters, and drug targets is associated with alterations in safety and efficacy . Future research is needed to describe all clinically relevant pharmacogenetic information on olanzapine and to propose clinically actionable variants .
特性
IUPAC Name |
2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662160 | |
Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
786686-79-1 | |
Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary application of Olanzapine-d3 in current research, and how does its use benefit analytical methods?
A1: Olanzapine-d3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify Olanzapine in biological samples, particularly human plasma [, , ]. As a deuterated analog of Olanzapine, it possesses nearly identical chemical properties, ensuring similar extraction recoveries and ionization efficiencies during sample preparation and analysis. This similarity allows researchers to correct for variations in these processes, leading to improved accuracy and precision in Olanzapine quantification.
Q2: Could you elaborate on the analytical methods employed for quantifying Olanzapine in biological samples and the importance of validation for these methods?
A2: The research predominantly utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Olanzapine in human plasma [, , ]. This technique involves separating Olanzapine and Olanzapine-d3 based on their chemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry.
Q3: Can you provide an example of how this validated analytical method has been successfully implemented in a research setting?
A3: One study successfully utilized a validated LC-MS/MS method to analyze human plasma samples in the context of a bioavailability study focusing on Olanzapine []. By employing Olanzapine-d3 as an internal standard, researchers could accurately measure Olanzapine concentrations in plasma samples collected from participants, ultimately enabling the assessment of the rate and extent to which Olanzapine is absorbed into the bloodstream.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。